![molecular formula C9H19ClN4O2S B2933583 N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1327520-97-7](/img/structure/B2933583.png)
N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The “N-(2-(dimethylamino)ethyl)” part suggests the presence of a dimethylaminoethyl group attached to the molecule via a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, 2-dimethylaminoethyl chloride hydrochloride is a white to off-white solid, soluble in water, and hygroscopic .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis. It’s utilized in the construction of various chemical structures due to its reactivity and ability to introduce the dimethylaminoethyl group into target molecules .
Pharmaceutical Ingredient Synthesis
It acts as a starting reagent for synthesizing pharmaceutical ingredients. For example, it’s used in the production of bephenium hydroxynaphthoate and diltiazem , which are medications for parasitic infections and heart conditions, respectively .
Antihistamine Production
The compound is involved in the synthesis of mepyramine , an antihistamine used to treat allergic reactions by blocking histamine H1 receptors .
Synthesis of Muscle Relaxants
It’s also an intermediate for synthesizing phenyltoloxamine , which is used in combination with other compounds as a muscle relaxant .
Photoinitiator for Polymerization
Derivatives of this compound have been used as one-component free radical photoinitiators. They can initiate polymerization under various LED irradiations, which is crucial in the field of polymer chemistry .
Nanogel Production
The compound has applications in the creation of nanogels. For instance, it’s used in the synthesis of interpenetrating polymer network hydrogels, which have potential uses in drug delivery systems .
Mechanism of Action
Target of Action
Similar compounds such as chloropyramine, a first-generation antihistamine, are known to target theHistamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to temporary relief of negative symptoms brought on by histamine .
Mode of Action
It’s worth noting that similar compounds, such as chloropyramine, work by binding to the histamine h1 receptor, thereby blocking the action of endogenous histamine . This results in the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release .
Biochemical Pathways
Similar compounds like chloropyramine are known to affect theHistamine H1 receptor pathway .
Pharmacokinetics
Similar compounds such as chloropyramine have been studied, and their pharmacokinetic properties include aclearance rate of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h .
Result of Action
Similar compounds like chloropyramine are known to cause temporary relief of the negative symptoms brought on by histamine, such as vasodilation, increases in vascular permeability, and tissue edema .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2S.ClH/c1-8-9(7-13(4)11-8)16(14,15)10-5-6-12(2)3;/h7,10H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFFTIPAMLFJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCN(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride |
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